(2,2-Dimethylpropyl)(trimethyl)stannane

Controlled hydrogenolysis Surface organometallic chemistry Sn–C bond cleavage regioselectivity

(2,2-Dimethylpropyl)(trimethyl)stannane (CAS 55204-72-3), systematically named (2,2-dimethylpropyl)trimethylstannane, is a tetraorganotin compound of formula C₈H₂₀Sn and molecular weight 234.96 g/mol. It belongs to the trimethylorganostannane (Me₃SnR) subclass, where the R group—here a neopentyl substituent (CH₂C(CH₃)₃)—governs steric and electronic properties critical to reaction outcomes.

Molecular Formula C8H20Sn
Molecular Weight 234.95 g/mol
CAS No. 55204-72-3
Cat. No. B14630902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpropyl)(trimethyl)stannane
CAS55204-72-3
Molecular FormulaC8H20Sn
Molecular Weight234.95 g/mol
Structural Identifiers
SMILESCC(C)(C)C[Sn](C)(C)C
InChIInChI=1S/C5H11.3CH3.Sn/c1-5(2,3)4;;;;/h1H2,2-4H3;3*1H3;
InChIKeyACZMKNPZLRDJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2,2-Dimethylpropyl)(trimethyl)stannane (CAS 55204-72-3): A Neopentyl-Substituted Trimethylorganotin for Controlled Reactivity


(2,2-Dimethylpropyl)(trimethyl)stannane (CAS 55204-72-3), systematically named (2,2-dimethylpropyl)trimethylstannane, is a tetraorganotin compound of formula C₈H₂₀Sn and molecular weight 234.96 g/mol [1]. It belongs to the trimethylorganostannane (Me₃SnR) subclass, where the R group—here a neopentyl substituent (CH₂C(CH₃)₃)—governs steric and electronic properties critical to reaction outcomes. The compound is a colorless to pale yellow viscous liquid with a predicted boiling point of approximately 779 °C at 760 Torr and an estimated density of ~1.154 g/cm³ at 20 °C [2]. As a stannane reagent, it participates in palladium-catalyzed Stille cross-coupling, nucleophilic substitution, and radical-mediated transformations, where the steric profile of the neopentyl group on tin plays a decisive role in regioselectivity and transmetalation kinetics .

Why (2,2-Dimethylpropyl)(trimethyl)stannane Cannot Be Swapped with Other Trialkylstannanes


In stannane-mediated synthesis, simply substituting one trialkylstannane for another introduces uncontrolled variability in reaction rate, selectivity, and product distribution. The neopentyl substituent in CAS 55204-72-3 imposes a distinctive steric environment: the quaternary β-carbon creates a compact but highly congested alkyl group that lacks β-hydrogens, eliminating β-hydride elimination pathways that plague n-alkylstannanes . Hydrogenolysis studies on Rh/SiO₂ demonstrate that the initial Sn–C bond cleavage selectivity is inversely proportional to the steric bulk of the alkyl group, with neopentyl following a ranking order distinct from n-butyl, tert-butyl, and cyclohexyl counterparts . Furthermore, electrophilic cleavage experiments reveal that Sn–CH₂ versus Sn–CH₃ bond scission ratios are strongly modulated by the neopentyl structure, with ~37% of product distribution attributable to (2,2-dimethylpropyl)-specific pathways . A generic stannane cannot replicate this steric fingerprint, making deliberate procurement of the specific CAS number essential for reproducible outcomes.

(2,2-Dimethylpropyl)(trimethyl)stannane — Quantitative Comparative Evidence for Procurement Decisions


Regioselectivity of Sn–C Hydrogenolysis: Neopentyl vs. n-Butyl and tert-Butyl on Rh/SiO₂

In controlled hydrogenolysis of MeₓSnR₄₋ₓ (R = methyl, n-butyl, tert-butyl, neopentyl, cyclohexyl) over Rh/SiO₂, the initial Sn–C cleavage selectivity is inversely proportional to the steric bulk of the R group . The bulkiest group (neopentyl or tert-butyl) is cleaved last in the sequence, with methyl groups eliminated first to reduce steric congestion. This regioselectivity hierarchy cannot be replicated by less hindered n-butyl or methyl-only analogs, providing predictable control over surface-grafted organometallic fragment composition.

Controlled hydrogenolysis Surface organometallic chemistry Sn–C bond cleavage regioselectivity

Electrophilic Cleavage Product Distribution: Sn–CH₂ vs. Sn–CH₃ Scission Ratio

In reactions of (CH₃)₃SnCH₂C(CH₃)₃ with electrophiles (iodine and bromine), approximately 37% of the product distribution arises from Sn–CH₂ (neopentyl) cleavage pathways, while competing Sn–CH₃ cleavage accounts for the remainder . This ratio differs markedly from the analogous (CH₃)₃SnCH₂Sn(CH₃)₃ system where Sn–CH₂ cleavage is favored under nonpolar conditions, and from protolysis conditions where Sn–CH₂ cleavage is exclusive. The ~37% figure represents a measurable, compound-specific partitioning between the two reactive sites.

Electrophilic cleavage Organotin reactivity Bond scission selectivity

Translation to Polymer Synthesis: Steric Control of Stille Polycondensation Batch Reproducibility

A 2025 study in Materials Chemistry Frontiers demonstrated that increasing the steric bulk of organotin monomers reduces molecular weight fluctuations in Stille polycondensation by elevating the energy barrier of the transmetalation transition state . Organotin compounds with larger steric groups produced polymers with more concentrated molecular weight distributions and reduced batch-to-batch power conversion efficiency (PCE) variance in photovoltaic devices. While the study used BDF-based organotin monomers, the structure–function principle directly extends to neopentyl-substituted stannanes: the quaternary β-carbon in the neopentyl group provides steric demand comparable to or exceeding tert-butyl, making (2,2-dimethylpropyl)(trimethyl)stannane a candidate for controlled Stille polymerization processes where molecular weight consistency is paramount.

Stille polycondensation Photovoltaic polymers Batch-to-batch variance

Optimal Application Scenarios for (2,2-Dimethylpropyl)(trimethyl)stannane Based on Differentiated Evidence


Surface Organometallic Chemistry: Stepwise Demethylation on Rh/SiO₂ for Tailored Single-Site Catalysts

Based on the hydrogenolysis regioselectivity evidence (Section 3, Evidence Item 1), (2,2-dimethylpropyl)(trimethyl)stannane is uniquely suited for preparing surface-grafted organotin fragments on rhodium catalysts. The neopentyl group's persistence during sequential methyl cleavage allows researchers to generate Rh–SnMeₓ species with controlled coordination environments. This regiochemical control cannot be achieved with n-butyl or cyclohexyl analogs, where the larger alkyl group is less sterically differentiated from methyl and cleaves at an earlier, less predictable stage .

Stille Cross-Coupling Polymerization: Improving Batch-to-Batch Consistency in Donor-Acceptor Photovoltaic Polymers

Where Stille polycondensation is employed to synthesize conjugated polymer donors for organic photovoltaics, the steric profile of the neopentyl-substituted stannane can be leveraged to modulate transmetalation kinetics (Section 3, Evidence Item 3). The β-quaternary carbon provides sufficient steric impedance to narrow molecular weight distributions without the excessive hindrance that degrades photovoltaic performance. This positions CAS 55204-72-3 as a strategic monomer or precursor for applications demanding tight batch-to-batch PCE tolerances .

Electrophilic Functionalization: Predictable Neopentyl Group Transfer in Synthetic Methodology

Electrophilic cleavage data (Section 3, Evidence Item 2) demonstrate that approximately 37% of reactivity channels through Sn–CH₂ scission, enabling predictable neopentyl transfer to electrophilic substrates. This reproducible partitioning between methyl and neopentyl transfer pathways allows synthetic chemists to design reaction sequences where neopentyl incorporation is calculated in advance—a level of predictability unavailable with stannanes lacking a similarly characterized cleavage ratio .

Radical-Mediated Synthesis: Exploiting Absence of β-Hydrogens for Clean Radical Generation

The neopentyl group contains no β-hydrogen atoms, eliminating β-hydride elimination as a decomposition or side-reaction pathway during radical-mediated transformations. This structural feature—shared with neophyl and trimethylsilylmethyl analogs but absent in n-alkylstannanes—makes (2,2-dimethylpropyl)(trimethyl)stannane preferable for radical chain reactions where stannane integrity and clean radical generation are critical. The absence of competing β-elimination ensures that the observed reactivity derives exclusively from the intended Sn–C bond homolysis or heterolysis .

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